Frangufoline

Description

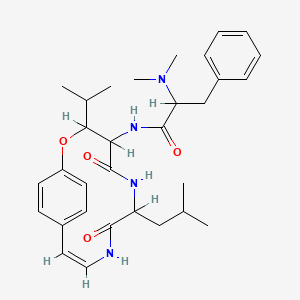

RN given for (3R-(3R*,4S*(S*),7S*)-isomer; structure in first source

Properties

CAS No. |

19526-09-1 |

|---|---|

Molecular Formula |

C31H42N4O4 |

Molecular Weight |

534.7 g/mol |

IUPAC Name |

(2S)-2-(dimethylamino)-N-[(3S,4S,7S,10Z)-7-(2-methylpropyl)-5,8-dioxo-3-propan-2-yl-2-oxa-6,9-diazabicyclo[10.2.2]hexadeca-1(14),10,12,15-tetraen-4-yl]-3-phenylpropanamide |

InChI |

InChI=1S/C31H42N4O4/c1-20(2)18-25-29(36)32-17-16-22-12-14-24(15-13-22)39-28(21(3)4)27(31(38)33-25)34-30(37)26(35(5)6)19-23-10-8-7-9-11-23/h7-17,20-21,25-28H,18-19H2,1-6H3,(H,32,36)(H,33,38)(H,34,37)/b17-16-/t25-,26-,27-,28-/m0/s1 |

InChI Key |

TVUQUDJOLFMOKT-SPZUWTHGSA-N |

Isomeric SMILES |

CC(C)CC1C(=O)N/C=C\C2=CC=C(C=C2)OC(C(C(=O)N1)NC(=O)C(CC3=CC=CC=C3)N(C)C)C(C)C |

Canonical SMILES |

CC(C)CC1C(=O)NC=CC2=CC=C(C=C2)OC(C(C(=O)N1)NC(=O)C(CC3=CC=CC=C3)N(C)C)C(C)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

frangufoline frangufoline, (3R-(3R*,4S*(R*),7S*))-isome |

Origin of Product |

United States |

Foundational & Exploratory

What is the complete chemical structure of Frangufoline?

An In-depth Technical Guide to the Chemical Structure of Frangufoline

This guide provides a comprehensive overview of the chemical structure, properties, and metabolic pathway of this compound, a cyclopeptide alkaloid. The information is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Chemical Structure and Identification

This compound is classified as a 14-membered frangulanine-type cyclopeptide alkaloid.[1][2] Its complex structure consists of a macrocyclic ring system containing amino acid residues.

IUPAC Name: (2S)-2-(dimethylamino)-N-[(3S,4S,7S,10Z)-7-(2-methylpropyl)-5,8-dioxo-3-propan-2-yl-2-oxa-6,9-diazabicyclo[10.2.2]hexadeca-1(14),10,12,15-tetraen-4-yl]-3-phenylpropanamide[3]

Synonyms: this compound, Daechuine S1, Sanjoinine A[1]

Chemical Identifiers:

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C31H42N4O4 | [1][3][4] |

| Molecular Weight | 534.7 g/mol | [1][3] |

| Exact Mass | 534.32060583 Da | [3] |

| XLogP3 | 5.2 | [3] |

| Hydrogen Bond Donor Count | 2 | [3] |

| Hydrogen Bond Acceptor Count | 5 | [5] |

| Rotatable Bond Count | 8 | [5] |

| Topological Polar Surface Area | 99.8 Ų | [3] |

| Formal Charge | 0 | [5] |

Experimental Protocols

The characterization and analysis of this compound typically involve a combination of chromatographic and spectroscopic techniques.

Isolation and Purification

This compound has been reported in organisms such as Ziziphus jujuba and Melochia corchorifolia.[3] A general protocol for its isolation from plant material would involve:

-

Extraction: Maceration of the dried and powdered plant material with a suitable organic solvent (e.g., methanol or ethanol).

-

Fractionation: The crude extract is then subjected to liquid-liquid partitioning with solvents of increasing polarity to separate compounds based on their solubility.

-

Chromatography: The fractions containing the target compound are further purified using chromatographic techniques such as column chromatography (e.g., silica gel) followed by preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

Structural Elucidation

The chemical structure of this compound is elucidated using a combination of the following spectroscopic methods:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and molecular formula of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To determine the number and types of protons and their neighboring environments.

-

¹³C NMR: To identify the number and types of carbon atoms in the molecule.

-

2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons, which is crucial for piecing together the complete molecular structure.

-

-

Ultraviolet (UV) Spectroscopy: To identify the presence of chromophores within the molecule.[6]

Biological Activity and Metabolism

This compound is known to have sedative properties.[1][2][6] In vivo and in vitro studies in rodents have shown that this compound is rapidly metabolized.[6] The primary metabolic transformation involves the enzymatic cleavage of the enamide bond within the macrocyclic structure.[6] This process results in the formation of a linear tripeptide metabolite, designated as M1.[6]

The metabolic conversion of this compound is catalyzed by a B-esterase-like enzyme and involves the oxidation of the vinyl group and hydrolysis of the adjacent amide bond.[6]

References

- 1. medkoo.com [medkoo.com]

- 2. This compound | TargetMol [targetmol.com]

- 3. This compound | C31H42N4O4 | CID 11731186 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 19526-09-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. Phytochemical: this compound [caps.ncbs.res.in]

- 6. Metabolic cleavage of this compound in rodents: in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]

The Frangufoline Biosynthesis Pathway in Ziziphus jujuba: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Frangufoline, a cyclopeptide alkaloid found in the medicinal plant Ziziphus jujuba (jujube), exhibits a range of promising bioactivities. As a member of the Ribosomally Synthesized and Post-translationally Modified Peptides (RiPPs), its biosynthesis follows a unique pathway distinct from non-ribosomal peptide synthesis. This technical guide provides an in-depth overview of the putative this compound biosynthesis pathway, drawing upon recent advancements in the understanding of cyclopeptide alkaloid formation, particularly the role of BURP domain-containing peptide cyclases. This document outlines the key enzymatic steps, precursor molecules, and potential regulatory mechanisms. Furthermore, it details relevant experimental protocols for the elucidation of this pathway and presents quantitative data from related studies in a structured format for comparative analysis.

Introduction to this compound and Cyclopeptide Alkaloids

Cyclopeptide alkaloids are a diverse class of natural products found in various plant families, notably Rhamnaceae, to which Ziziphus jujuba belongs.[1][2] These compounds are characterized by a macrocyclic ring structure formed from a styrylamine moiety and several amino acid residues.[1] this compound is a 14-membered cyclopeptide alkaloid with the amino acid sequence Isoleucine-Leucine-Leucine-Tyrosine (ILLY).

Recent research has confirmed that cyclopeptide alkaloids are Ribosomally Synthesized and Post-translationally Modified Peptides (RiPPs).[2][3] This means they are derived from a larger, gene-encoded precursor peptide that undergoes significant enzymatic modification to yield the final bioactive molecule. This biosynthetic strategy is a departure from the non-ribosomal peptide synthetase (NRPS) machinery typically associated with complex peptide natural products.

The Putative this compound Biosynthesis Pathway

Based on the current understanding of RiPP biosynthesis and the characterization of related pathways, the biosynthesis of this compound in Ziziphus jujuba is proposed to proceed through the following key stages:

2.1. Ribosomal Synthesis of the Precursor Peptide

The pathway is initiated by the ribosomal synthesis of a precursor peptide, which we will refer to as FraA. This peptide contains a leader sequence for recognition by modifying enzymes and a core peptide sequence (ILLY) that will become the this compound molecule. In the Z. jujuba genome, precursor peptides are co-clustered with BURP peptide cyclases.

2.2. Enzymatic Modification by a BURP Domain-Containing Peptide Cyclase

The key enzymatic step is the macrocyclization of the core peptide, catalyzed by a BURP domain-containing peptide cyclase, designated here as FraB.[2][4] This enzyme is responsible for forming the characteristic ether linkage between the phenolic oxygen of the C-terminal tyrosine and the β-carbon of an upstream amino acid. Recent studies have reconstituted the activity of a homologous enzyme, CamB1 from Ceanothus americanus, which catalyzes the formation of frangulanine, a cyclopeptide alkaloid with the same ILLY core peptide as this compound.[5] This provides strong evidence for the specific function of this enzyme class.

2.3. N-methylation

This compound contains an N-methyl group on the terminal isoleucine. This modification is likely introduced by an N-methyltransferase after the macrocyclization event.

2.4. Leader Peptide Cleavage

The final step in the biosynthesis is the proteolytic cleavage of the leader peptide from the modified core peptide, releasing the mature this compound molecule.

The following diagram illustrates the proposed biosynthetic pathway:

References

- 1. Metabolomics and transcriptomics analyses for characterizing the alkaloid metabolism of Chinese jujube and sour jujube fruits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Widely Distributed Biosynthetic Cassette Is Responsible for Diverse Plant Side Chain Cross‐Linked Cyclopeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Jujube Fruit Metabolomic Profiles Reveal Cultivar Differences and Function as Cultivar Fingerprints - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification and expression analysis of BURP domain-containing genes in jujube and their involvement in low temperature and drought response - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Frangufoline: A Technical Guide to its Natural Sources, Distribution, and Analysis in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Frangufoline is a 14-membered frangulanine-type cyclopeptide alkaloid, a class of natural products known for their diverse biological activities, including sedative properties.[1][2] This technical guide provides a comprehensive overview of the natural sources, distribution, and analytical methodologies for this compound, aimed at researchers and professionals in the fields of phytochemistry, pharmacology, and drug development. The information compiled herein is intended to serve as a foundational resource for the exploration and utilization of this bioactive compound.

Natural Sources and Distribution

This compound has been identified in a select number of plant species, primarily within the Rhamnaceae family, commonly known as the buckthorn family. Its presence has also been confirmed in the Malvaceae family. The distribution of this compound appears to be concentrated in the roots, stem bark, and aerial parts of these plants.

The primary plant sources of this compound and related cyclopeptide alkaloids are detailed in the table below. While specific quantitative data for this compound is not extensively available in the public domain, the table includes information on the presence of other major cyclopeptide alkaloids within the same plant species to provide a broader phytochemical context.

| Plant Species | Family | Plant Part(s) | This compound Presence | Other Major Cyclopeptide Alkaloids Present |

| Ziziphus jujuba Mill. | Rhamnaceae | Roots, Stem Bark, Seeds | Yes | Jubanines F-J, Nummularine B, Daechuine-S3, Mucronine K, Mauritine A, Amphibine H, Jubanine A, Jubanine B, Jubanine D, Nummularine A, Scutianine-C, Zizyphine-A, Adouetine-X, Frangulanine |

| Ziziphus mauritiana Lam. | Rhamnaceae | Roots, Stem Bark, Leaves | Yes | Mauritine F, Hemisine A, Nummularine R, Zizyberenalic acid, Betulinic acid |

| Ziziphus nummularia (Burm.f.) Wight & Arn. | Rhamnaceae | Stem Bark, Root Bark, Leaves | Yes | Nummularine-R, Nummularine-S, Nummularine-B, Nummularine-M, Nummularine-N, Nummularine-P |

| Melochia corchorifolia L. | Malvaceae | Aerial Parts, Leaves | Yes | Franganine, Adouetine-Y', Melofoline, Melochicorine |

| Ziziphus lotus (L.) Lam. | Rhamnaceae | Aerial Parts | Yes | Lotusanines A and B, Sanjoinenine, Sanjoinine F |

| Ceanothus americanus L. | Rhamnaceae | Root Bark | Frangulanine (structurally related) | Ceanothine B and other phencyclopeptines |

Experimental Protocols

The following sections outline generalized yet detailed methodologies for the extraction, isolation, and quantification of this compound from plant materials, based on established protocols for cyclopeptide alkaloids.

Extraction of Cyclopeptide Alkaloids

This protocol describes a standard solid-liquid extraction method suitable for obtaining a crude extract enriched with cyclopeptide alkaloids from dried and powdered plant material.

-

Plant Material Preparation: Air-dry the collected plant material (e.g., roots, stem bark) at room temperature until a constant weight is achieved. Grind the dried material into a fine powder using a mechanical grinder.

-

Maceration:

-

Soak the powdered plant material (e.g., 1 kg) in methanol (e.g., 5 L) in a large container at room temperature for 48-72 hours with occasional stirring.

-

Filter the mixture through cheesecloth and then Whatman No. 1 filter paper.

-

Repeat the maceration process with the plant residue two more times with fresh methanol to ensure exhaustive extraction.

-

-

Concentration: Combine the methanolic extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude extract.

-

Acid-Base Partitioning:

-

Suspend the crude methanolic extract in a 2% aqueous sulfuric acid solution.

-

Partition the acidic solution with chloroform or diethyl ether to remove neutral and acidic compounds. Discard the organic layer.

-

Adjust the pH of the aqueous layer to approximately 9-10 with ammonium hydroxide.

-

Extract the alkaline solution exhaustively with chloroform or a mixture of chloroform and methanol (e.g., 3:1 v/v).

-

Combine the organic layers and wash with distilled water.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude alkaloid fraction.

-

Isolation of this compound

This protocol employs column chromatography techniques for the separation and purification of this compound from the crude alkaloid extract.

-

Silica Gel Column Chromatography:

-

Prepare a silica gel (60-120 mesh) column packed in a non-polar solvent such as n-hexane.

-

Dissolve the crude alkaloid fraction in a minimal amount of the initial mobile phase and load it onto the column.

-

Elute the column with a gradient of increasing polarity, starting with n-hexane and gradually introducing ethyl acetate and then methanol. For example:

-

n-Hexane:Ethyl Acetate (9:1, 8:2, 7:3, ... 1:9)

-

Ethyl Acetate:Methanol (9.5:0.5, 9:1, 8:2, ...)

-

-

Collect fractions of a suitable volume (e.g., 20-30 mL) and monitor the separation using Thin Layer Chromatography (TLC).

-

-

Thin Layer Chromatography (TLC) Monitoring:

-

Spot the collected fractions on pre-coated silica gel TLC plates.

-

Develop the plates in a suitable solvent system (e.g., Chloroform:Methanol, 9:1 v/v).

-

Visualize the spots under UV light (254 nm and 366 nm) and by spraying with Dragendorff's reagent, which gives a characteristic orange or reddish-brown color with alkaloids.

-

Combine fractions showing similar TLC profiles.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

Subject the fractions containing this compound to further purification using a preparative HPLC system equipped with a C18 column.

-

Use a mobile phase gradient of acetonitrile and water, both containing a small percentage of a modifier like formic acid (e.g., 0.1%) to improve peak shape.

-

Monitor the elution at a suitable wavelength (e.g., 254 nm or 280 nm) and collect the peak corresponding to this compound.

-

Remove the solvent under vacuum to obtain pure this compound.

-

Quantification of this compound by HPLC-MS/MS

This protocol outlines a sensitive and selective method for the quantification of this compound in plant extracts using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry.

-

Standard Preparation: Prepare a stock solution of purified this compound of known concentration in methanol. From this stock, prepare a series of standard solutions of decreasing concentrations to construct a calibration curve.

-

Sample Preparation:

-

Accurately weigh a small amount of the dried plant powder (e.g., 100 mg).

-

Extract with a known volume of methanol (e.g., 10 mL) using ultrasonication for 30-60 minutes.

-

Centrifuge the extract and filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

-

-

HPLC-MS/MS Conditions:

-

HPLC System: A UHPLC or HPLC system equipped with a C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase: A gradient elution using (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

-

Flow Rate: 0.2-0.4 mL/min.

-

Injection Volume: 1-5 µL.

-

Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

-

MS/MS Parameters: Optimize the parameters for this compound, including the precursor ion (the [M+H]+ ion of this compound), product ions, collision energy, and cone voltage, by infusing a standard solution.

-

Data Acquisition: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for quantification, monitoring specific transitions from the precursor ion to the product ions of this compound.

-

-

Quantification:

-

Inject the standard solutions to generate a calibration curve by plotting the peak area against the concentration.

-

Inject the prepared plant samples.

-

Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

-

Express the final concentration as mg of this compound per gram of dry weight of the plant material.

-

Biosynthesis of this compound

This compound, as a cyclopeptide alkaloid, is understood to be a Ribosomally synthesized and Post-translationally modified Peptide (RiPP).[3] This biosynthetic pathway involves the initial production of a linear precursor peptide by the ribosome, which then undergoes a series of enzymatic modifications to yield the final cyclic structure. A key step in the biosynthesis of many plant cyclopeptides, including likely that of frangulanine-type alkaloids, is the macrocyclization catalyzed by BURP domain-containing peptide cyclases.[3][4]

References

- 1. Metabolic cleavage of this compound in rodents: in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Distribution of free amino acids, flavonoids, total phenolics, and antioxidative activities of Jujube (Ziziphus jujuba) fruits and seeds harvested from plants grown in Korea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Widely Distributed Biosynthetic Cassette Is Responsible for Diverse Plant Side Chain Cross‐Linked Cyclopeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mining raw plant transcriptomic data for new cyclopeptide alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Natural Diversity of Frangufoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Frangufoline, a 14-membered cyclopeptide alkaloid primarily isolated from plants of the Ziziphus genus, has garnered interest for its potential pharmacological activities. This technical guide provides a comprehensive overview of the known natural variants of this compound, presenting key quantitative data, detailed experimental protocols for their isolation and characterization, and an exploration of their potential mechanisms of action.

Known Natural Variants of this compound

This compound belongs to a larger class of cyclopeptide alkaloids predominantly found in the Rhamnaceae family, particularly within the Ziziphus genus. These natural variants often share a similar macrocyclic core structure, with variations in the constituent amino acids, ring size (13, 14, or 15-membered), and substitutions on the aromatic moieties. The following tables summarize the identified natural variants of this compound, categorized by the Ziziphus species from which they were isolated.

Table 1: Cyclopeptide Alkaloids from Ziziphus Species Structurally Related to this compound

| Compound Name | Plant Source | Molecular Formula | Molecular Weight ( g/mol ) | Ring Size | Reference |

| This compound | Ziziphus jujuba, Melochia corchorifolia | C₃₁H₄₂N₄O₄ | 534.69 | 14-membered | [1] |

| Nummularine-B | Ziziphus jujuba | C₃₂H₄₁N₅O₆ | 591.70 | 13-membered | [2] |

| Nummularine-R | Ziziphus mauritiana | C₃₃H₄₁N₅O₅ | 587.71 | 13-membered | |

| Mauritine-F | Ziziphus mauritiana | C₃₂H₄₁N₅O₅ | 575.70 | 14-membered | [3] |

| Hemisine-A | Ziziphus mauritiana | C₃₁H₄₀N₄O₅ | 544.68 | 14-membered | [3] |

| Oxyphylline B | Ziziphus oxyphylla | C₃₂H₄₄N₄O₅ | 564.72 | 14-membered | [4] |

| Oxyphylline C | Ziziphus oxyphylla | C₃₁H₄₂N₄O₅ | 550.69 | 14-membered | [4] |

| Sativanine-M | Ziziphus sativa | C₃₀H₄₅N₅O₅ | 559.71 | 13-membered | [5] |

| Nummularine-P | Ziziphus sativa | C₂₉H₄₃N₅O₆ | 557.68 | 13-membered | [5] |

| Jubanine-C | Ziziphus jujuba | C₃₄H₄₇N₅O₆ | 625.77 | 14-membered | |

| Jubanines F-J | Ziziphus jujuba | - | - | 13-membered (Ib-type) | [6] |

| Nummularine-U | Ziziphus nummularia | - | - | - | [7] |

| Spinanine-B | Ziziphus spina-christi | - | - | - | [7] |

| Spinanine-C | Ziziphus spina-christi | - | - | - | [7] |

| Cambodines A-F | Ziziphus cambodiana | - | - | 14-membered | [8] |

| Lotusanine B | Ziziphus cambodiana | - | - | 14-membered | [8] |

Note: Detailed structural information and spectral data for many of these compounds can be found in the cited literature.

Experimental Protocols

The isolation and structure elucidation of this compound and its natural variants typically involve a combination of chromatographic and spectroscopic techniques. The following sections provide a generalized workflow and detailed methodologies based on published literature.

General Experimental Workflow

The process of isolating and identifying these cyclopeptide alkaloids generally follows these key steps:

Detailed Methodologies

2.2.1. Plant Material Extraction

Dried and powdered plant material (e.g., stem bark or roots of Ziziphus species) is typically extracted exhaustively with a polar solvent such as ethanol or methanol at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude extract.

2.2.2. Solvent Partitioning

The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH). The cyclopeptide alkaloids are often enriched in the ethyl acetate and n-butanol fractions.

2.2.3. Chromatographic Separation

-

Column Chromatography: The enriched fractions are subjected to column chromatography on silica gel, eluting with a gradient of chloroform-methanol or a similar solvent system. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Size-Exclusion Chromatography: Further purification is often achieved using Sephadex LH-20 column chromatography, typically with methanol as the eluent, to separate compounds based on their molecular size.

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification of the isolated compounds is performed using preparative reversed-phase HPLC (RP-HPLC) on a C18 column with a gradient of acetonitrile-water or methanol-water as the mobile phase.

2.2.4. Structure Elucidation

The chemical structures of the purified compounds are determined using a combination of spectroscopic methods:

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula of the compounds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to establish the connectivity of atoms and the overall structure of the molecule.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify characteristic functional groups, such as amide carbonyls, hydroxyl groups, and aromatic rings.

-

Ultraviolet (UV) Spectroscopy: UV spectroscopy provides information about the presence of chromophores, such as the styrylamine moiety common in these alkaloids.

Biological Activity and Signaling Pathways

Several natural variants of this compound have demonstrated interesting biological activities, including sedative-hypnotic and antiviral effects.

Sedative-Hypnotic Activity

A cyclopeptide alkaloid fraction from Ziziphus spina-christi has been shown to enhance pentobarbital-induced sleeping behaviors. The proposed mechanism involves the potentiation of the GABAergic system. Specifically, these alkaloids are suggested to enhance the influx of chloride ions (Cl⁻) through the GABA-A receptor channel, leading to hyperpolarization of the neuronal membrane and a subsequent decrease in neuronal excitability.[9] This results in a central nervous system depressant effect, manifesting as sedation and hypnosis.

Antiviral Activity

Several Jubanines and Nummularine B, isolated from Ziziphus jujuba, have demonstrated potent inhibitory effects on the replication of the porcine epidemic diarrhea virus (PEDV).[6] While the precise signaling pathway has not been fully elucidated, the antiviral mechanism of many natural products against coronaviruses often involves the inhibition of key viral enzymes essential for replication, such as the 3C-like protease (3CLpro) or the papain-like protease (PLP2). It is hypothesized that these cyclopeptide alkaloids may interact with and inhibit these proteases, thereby disrupting the viral replication cycle.

Table 2: Biological Activity of Selected this compound Variants

| Compound | Biological Activity | Target/Mechanism | IC₅₀/EC₅₀ | Reference |

| Jubanine G, H | Antiviral (PEDV) | Inhibition of viral replication | Not specified | [6] |

| Nummularine B | Antiviral (PEDV) | Inhibition of viral replication | Not specified | [6] |

| Cyclopeptide Alkaloid Fraction | Sedative-Hypnotic | Potentiation of GABA-A receptor function | Not applicable | [9] |

| Oxyphylline B | Antibacterial | - | MIC: 5-50 µg/mL | [4] |

Conclusion

The natural variants of this compound represent a diverse group of cyclopeptide alkaloids with significant potential for drug discovery and development. Their structural diversity, coupled with a range of biological activities, makes them attractive scaffolds for the design of novel therapeutic agents. Further research is warranted to fully elucidate the mechanisms of action of these compounds and to explore their full therapeutic potential. The detailed experimental protocols provided in this guide offer a foundation for researchers to isolate and characterize new and existing this compound variants, paving the way for future advancements in this field.

References

- 1. Cyclopeptide alkaloid fraction from Zizyphi Spinosi Semen enhances pentobarbital-induced sleeping behaviors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jocpr.com [jocpr.com]

- 3. Interaction of catecholamine-derived alkaloids with central neurotransmitter receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Cyclopeptide alkaloids: chemistry and biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Comparative Analysis of the Sedative and Hypnotic Effects among Various Parts of Zizyphus spinosus Hu and Their Chemical Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Antiviral activity of chrysin and naringenin against porcine epidemic diarrhea virus infection [frontiersin.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. RBM14 inhibits the replication of porcine epidemic diarrhea virus by recruiting p62 to degrade nucleocapsid protein through the activation of autophagy and interferon pathway - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Physical and Chemical Properties of Crystalline Frangufoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

Frangufoline, a 14-membered frangulanine-type cyclopeptide alkaloid, has been identified as a compound with notable sedative properties. Isolated from various species of the Ziziphus genus, its unique structural characteristics and biological activity have garnered interest within the scientific community. This technical guide provides a comprehensive overview of the known physical and chemical properties of crystalline this compound, offering detailed experimental protocols and data to support further research and development.

Chemical and Physical Properties

Crystalline this compound presents as a solid material with a complex molecular architecture. The following tables summarize the key physical and chemical data available for this compound.

| Identifier | Value | Source |

| IUPAC Name | (3S,6S,9S)-N-((S)-1-(dimethylamino)-1-oxo-3-phenylpropan-2-yl)-6-isobutyl-9-isopropyl-1-oxa-4,7-diazacyclotetradeca-10,12-diene-2,5,8-trione | PubChem[1] |

| CAS Number | 19526-09-1 | PubChem[1] |

| Molecular Formula | C₃₁H₄₂N₄O₄ | PubChem[1] |

| Molecular Weight | 534.7 g/mol | PubChem[1] |

| Property | Value | Notes |

| Melting Point | Data not available in searched literature. | Further experimental determination is required. |

| Solubility | Predicted to be poorly soluble in water. | Soluble in organic solvents such as methanol for extraction purposes.[2] |

| Appearance | Crystalline solid. | Specific crystal morphology and color are not detailed in the available literature. |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR data has been reported for this compound, providing insight into its carbon framework.

| Carbon Atom | Chemical Shift (δ) in ppm |

| 1' | 171.2 |

| 2' | 59.8 |

| 3' | 36.1 |

| 4' | 138.2 |

| 5', 9' | 129.4 |

| 6', 8' | 128.6 |

| 7' | 126.8 |

| NMe₂ | 41.5 |

| 1 | 172.9 |

| 3 | 58.7 |

| 4 | 78.2 |

| 5 | 169.1 |

| 7 | 122.3 |

| 8 | 132.8 |

| 10 | 54.1 |

| 11 | 171.9 |

| 13 | 39.8 |

| 14 | 24.9 |

| 15, 16 | 22.7, 22.1 |

| 17 | 31.5 |

| 18, 19 | 19.4, 16.9 |

Source: Adapted from Abu-Zarga et al., 1995.[2]

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is instrumental in confirming the molecular formula of this compound.

| Technique | Observation | Interpretation |

| HRMS | Protonated ion [M+H]⁺ | Confirms the molecular formula C₃₁H₄₂N₄O₄.[3] |

X-ray Crystallography

The definitive three-dimensional structure of this compound has been established through single-crystal X-ray diffraction. This technique provides precise information on bond lengths, bond angles, and the overall conformation of the molecule in its crystalline state. While a publication from 2018 mentions the use of X-ray crystallography to determine the structure and configuration of this compound, the specific crystallographic data (e.g., unit cell dimensions, space group) were not available in the abstract.[3]

Experimental Protocols

The following sections outline the general methodologies employed for the isolation, purification, and characterization of this compound.

Isolation and Purification

This compound is naturally found in plants of the Ziziphus genus. The general procedure for its extraction and isolation is as follows:

Structural Elucidation

The determination of this compound's chemical structure involves a combination of spectroscopic techniques:

-

NMR Spectroscopy: ¹H and ¹³C NMR, along with 2D NMR techniques (COSY, HSQC, HMBC), are used to establish the connectivity of atoms within the molecule.

-

Mass Spectrometry: HRMS provides the exact molecular weight and elemental composition.

-

X-ray Crystallography: Single-crystal X-ray diffraction analysis provides the unambiguous three-dimensional structure and stereochemistry of the molecule.[3]

Biological Activity and Signaling Pathways

This compound is recognized for its sedative properties.[4] Cyclopeptide alkaloids from Ziziphus species have been shown to potentiate pentobarbital-induced sleeping behaviors, suggesting a mechanism of action involving the enhancement of GABAergic neurotransmission. The current hypothesis for the sedative effect of this class of compounds involves the modulation of the GABA-A receptor, leading to an increased influx of chloride ions.

Conclusion

Crystalline this compound is a structurally complex natural product with significant potential for therapeutic applications, particularly in the area of sedative and anxiolytic drug development. While foundational data on its chemical and physical properties exist, this guide highlights the need for further detailed characterization, including a definitive melting point and comprehensive solubility profiling. The provided experimental frameworks offer a starting point for researchers to build upon, enabling more advanced studies into its mechanism of action and potential for clinical use.

References

- 1. Ziziphus nummularia: A Comprehensive Review of Its Phytochemical Constituents and Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. New bioactive cyclopeptide alkaloids with rare terminal unit from the root bark of Ziziphus cambodiana - RSC Advances (RSC Publishing) DOI:10.1039/C7RA13050C [pubs.rsc.org]

- 4. rjpponline.org [rjpponline.org]

Spectroscopic and Structural Elucidation of Frangufoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Frangufoline is a 14-membered frangulanine-type cyclopeptide alkaloid, a class of natural products known for their diverse biological activities.[1][2] Isolated from various plant species, including those from the Ziziphus genus, this compound has garnered interest within the scientific community for its potential pharmacological applications. This technical guide provides a comprehensive overview of the spectroscopic data of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, to aid in its identification, characterization, and further research.

Chemical Structure

This compound possesses a complex cyclic peptide structure. Its molecular formula is C₃₁H₄₂N₄O₄, with a molecular weight of 534.70 g/mol .[3] The structural framework is built around a 14-membered ring containing a styrylamine moiety.

Caption: Chemical structure of this compound.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed structure of organic molecules. The following tables summarize the ¹³C and expected ¹H NMR data for this compound.

Table 1: ¹³C NMR Spectral Data of this compound

| Carbon No. | Chemical Shift (δ) ppm |

| 1 | 171.8 |

| 3 | 171.2 |

| 4 | 59.8 |

| 5 | 78.5 |

| 8 | 125.4 |

| 9 | 131.2 |

| 10 | 123.1 |

| 11 | 156.4 |

| 12' | 116.2 |

| 13' | 128.9 |

| 14' | 116.2 |

| 1' | 138.2 |

| 2' | 129.5 |

| 3' | 128.7 |

| 4' | 126.9 |

| 5' | 128.7 |

| 6' | 129.5 |

| N(CH₃)₂ | 41.5 |

| α | 68.1 |

| β | 38.1 |

| γ | 24.9 |

| δ | 23.5 |

| δ' | 21.7 |

| α'' | 31.5 |

| β'' | 19.8 |

| β''' | 16.9 |

Data obtained from a study on cyclopeptide alkaloids from Ziziphus lotus.[4][5]

Table 2: Expected ¹H NMR Spectral Data of this compound

| Proton | Expected Chemical Shift (δ) ppm | Expected Multiplicity | Expected Coupling Constant (J) Hz |

| Aromatic-H | 6.5 - 7.5 | m | - |

| Vinyl-H | 6.0 - 7.0 | m | - |

| N-H | 7.0 - 8.5 | d or br s | - |

| α-H (amino acids) | 3.5 - 5.0 | m | - |

| β, γ, δ-H (amino acids) | 0.8 - 2.5 | m | - |

| O-CH | ~5.0 | d | ~4-6 |

| N(CH₃)₂ | ~2.3 | s | - |

Note: The expected values are based on typical chemical shifts for similar frangulanine-type cyclopeptide alkaloids.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for its amide, aromatic, and ether functionalities.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

| ~3450 | N-H | Stretching |

| ~3100-3000 | Aromatic C-H | Stretching |

| ~2960-2850 | Aliphatic C-H | Stretching |

| ~1660 | Amide C=O (Amide I) | Stretching |

| ~1600, ~1475 | Aromatic C=C | Stretching |

| ~1540 | Amide N-H bend, C-N stretch (Amide II) | Bending/Stretching |

| ~1240 | Aryl-O-Alkyl Ether | Asymmetric C-O-C Stretching |

Data derived from a study that isolated this compound and general IR absorption tables.[5][6][7][8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound (Molecular Weight: 534.70), electrospray ionization (ESI) is a suitable soft ionization technique.

Expected Fragmentation Pattern:

Frangulanine-type alkaloids typically undergo characteristic fragmentation, including cleavage of the peptide bonds and side chains. The major fragmentation pathways are expected to involve:

-

Loss of the N,N-dimethylphenylalanyl side chain: This would result in a significant fragment ion.

-

Cleavage within the 14-membered ring: This can lead to various smaller fragment ions, providing information about the sequence of amino acid residues.

-

Retro-Diels-Alder (RDA) reaction: This type of fragmentation is common in cyclic systems containing unsaturation and can provide valuable structural information.

Caption: Predicted MS fragmentation pathways of this compound.

Experimental Protocols

Isolation of this compound from Ziziphus Species

The following is a generalized protocol for the isolation of cyclopeptide alkaloids, including this compound, from the plant material of Ziziphus species.

Caption: General workflow for the isolation of this compound.

Detailed Steps:

-

Extraction: The dried and powdered plant material is exhaustively extracted with a suitable organic solvent such as methanol or ethanol at room temperature.

-

Concentration: The solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

-

Fractionation: The crude extract is then subjected to solvent-solvent partitioning. Typically, this involves partitioning between an aqueous phase and a series of organic solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate, and n-butanol). The cyclopeptide alkaloids are often enriched in the ethyl acetate and n-butanol fractions.

-

Chromatographic Separation: The enriched fractions are subjected to column chromatography on silica gel. A gradient elution system, for example, a mixture of hexane and ethyl acetate with increasing polarity, is used to separate the components.

-

Purification: Fractions containing this compound, as identified by thin-layer chromatography (TLC) analysis, are pooled and further purified using preparative high-performance liquid chromatography (HPLC) to obtain the pure compound.

Spectroscopic Analysis

1. NMR Spectroscopy:

- Sample Preparation: A few milligrams of purified this compound are dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

- Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

- Data Acquisition: Standard pulse sequences are used to acquire 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra.

2. IR Spectroscopy:

- Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

- Instrumentation: An FT-IR spectrometer is used to record the spectrum.

- Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

3. Mass Spectrometry:

- Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer.

- Instrumentation: An ESI source coupled with a high-resolution mass analyzer (e.g., Q-TOF or Orbitrap) is used.

- Data Acquisition: Mass spectra are acquired in positive ion mode. Tandem mass spectrometry (MS/MS) experiments are performed to obtain fragmentation data.

Conclusion

This technical guide provides a consolidated resource for the spectroscopic data and experimental protocols related to this compound. The presented NMR, IR, and MS data, along with the generalized isolation and analysis workflows, will be valuable for researchers in natural product chemistry, medicinal chemistry, and drug development for the unambiguous identification and further investigation of this promising cyclopeptide alkaloid.

References

- 1. Stereochemistry and NMR data assignment of cyclopeptide alkaloids from Zizyphus oxyphylla - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. eng.uc.edu [eng.uc.edu]

- 4. New 14-membered cyclopeptide alkaloids from Zizyphus oxyphylla Edgew - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Dependence of the 1H NMR chemical shifts of ring F resonances on the orientation of the 27-methyl group of spirostane-type steroidal sapogenins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. IR _2007 [uanlch.vscht.cz]

- 8. Interpreting Infrared Spectra - Specac Ltd [specac.com]

The Metabolic Journey of Frangufoline: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro and in vivo metabolic fate of frangufoline, a sedative cyclopeptide alkaloid. The information presented herein is synthesized from pivotal research to support further investigation and drug development efforts.

Core Findings: Metabolic Cleavage of this compound

This compound, a 14-membered frangulanine-type cyclopeptide alkaloid, undergoes rapid enzymatic conversion in rodents.[1][2] The primary metabolic event is the cleavage of the enamide bond within the cyclic structure, leading to the formation of a linear tripeptide metabolite, designated as M1.[1][2][3] This biotransformation has been observed in both in vitro and in vivo experimental settings.[1][2]

The structure of the M1 metabolite has been identified as (S)-(N,N-dimethylphenylalanyl)-(2S,3S)-3-[(p-formylphenoxy) leucyl]-(S)-leucine.[1][2] The metabolic reaction is notably rapid and does not necessitate the presence of low molecular weight cofactors.[1][2] Interestingly, mammalian serum alone does not appear to catalyze this reaction, suggesting the involvement of tissue-specific enzymes.[1][2]

Proposed Metabolic Pathway

The conversion of this compound to M1 is thought to occur via a concerted mechanism involving the oxidation of the vinyl group and a subsequent enzyme-catalyzed hydrolysis of the adjacent amide bond.[1][2] Inhibition studies suggest that a B-esterase-like enzyme is likely responsible for this metabolic cleavage.[1][2]

Quantitative Data Summary

While detailed pharmacokinetic parameters are not extensively available in the primary literature, the following tables summarize the key qualitative and semi-quantitative findings from in vitro and in vivo studies.

| Parameter | In Vitro Findings | In Vivo Findings | Reference |

| Primary Metabolite | M1 (linear tripeptide) | M1 (linear tripeptide) | [1][2] |

| Metabolic Reaction | Enzymatic cleavage of enamide bond | Rapid conversion to M1 | [1][2] |

| Cofactor Requirement | Not required | Not applicable | [1][2] |

| Catalyzing System | Rodent tissue preparations (enzyme-mediated) | Rodent model (rat) | [1][2] |

| Serum Catalysis | Not observed in mammalian serum | Not the primary site of metabolism | [1][2] |

Table 1: Summary of In Vitro and In Vivo Metabolic Fate of this compound.

| Inhibitor | Effect on this compound Metabolism | Implication | Reference |

| Organophosphorus esters (e.g., BPNP) | Inhibition | Suggests involvement of a serine esterase | [1][2] |

| Eserine (high concentration) | Inhibition | Further supports serine esterase involvement | [1][2] |

| Eserine (low concentration) | No inhibition | Helps differentiate the specific enzyme type | [1][2] |

| EDTA | No inhibition | Rules out metallo-enzyme involvement | [1][2] |

| PCMB | No inhibition | Rules out cysteine-protease involvement | [1][2] |

Table 2: Effects of Various Inhibitors on the In Vitro Metabolism of this compound.

Experimental Protocols

The following sections detail the methodologies employed in the foundational studies of this compound metabolism.

In Vitro Metabolism Protocol

This protocol outlines a general procedure for assessing the metabolic stability and metabolite formation of this compound using rodent liver microsomes.

-

Preparation of Liver Microsomes:

-

Rodent livers are homogenized in a buffered sucrose solution.

-

The homogenate undergoes differential centrifugation to isolate the microsomal fraction, which is rich in metabolic enzymes.[4]

-

The protein concentration of the microsomal preparation is determined using a standard protein assay.

-

-

Incubation:

-

A reaction mixture is prepared containing:

-

Phosphate buffer (pH 7.4)

-

This compound (test compound)

-

Liver microsomes (e.g., 0.5 mg/mL protein)[3]

-

-

The reaction is initiated by the addition of an NADPH-generating system (if cytochrome P450 involvement is being investigated, though not required for this compound's primary metabolism).[5]

-

The mixture is incubated at 37°C with gentle agitation for a specified time course (e.g., 0, 15, 30, 60 minutes).[3][4]

-

-

Reaction Termination and Sample Preparation:

-

The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile or methanol) to precipitate the proteins.[5]

-

The samples are centrifuged to pellet the precipitated protein.

-

The supernatant, containing the parent compound and any metabolites, is collected for analysis.

-

-

Analytical Method:

-

The supernatant is analyzed by High-Performance Liquid Chromatography (HPLC) with UV detection.[1]

-

A suitable C18 column is used for separation.

-

The mobile phase typically consists of a gradient of acetonitrile and water or a buffer solution.

-

The disappearance of the this compound peak and the appearance of the M1 metabolite peak are monitored over time.

-

In Vivo Metabolism Protocol

This protocol describes a typical in vivo study in a rodent model to investigate the metabolic fate of this compound.

-

Animal Model:

-

Male Sprague-Dawley rats are commonly used.[1]

-

Animals are acclimatized under standard laboratory conditions.

-

-

Drug Administration:

-

This compound hydrochloride is dissolved in saline.

-

The solution is administered intravenously via the tail vein at various doses (e.g., 5, 10, and 20 mg/kg).[1]

-

-

Sample Collection:

-

Blood samples are collected at predetermined time points after administration (e.g., 10 minutes post-dose).[1]

-

Blood is collected into tubes and centrifuged to separate the serum.

-

-

Sample Preparation:

-

The serum is deproteinized by the addition of an organic solvent (e.g., acetonitrile).

-

The mixture is vortexed and then centrifuged.

-

The supernatant is collected for analysis.

-

-

Analytical Method:

-

The serum extracts are analyzed by HPLC-UV, as described in the in vitro protocol, to identify and quantify this compound and its metabolite M1.[1]

-

Conclusion

The metabolic fate of this compound is characterized by a rapid and efficient cleavage of its cyclopeptide structure to form a linear tripeptide, M1. This biotransformation is enzymatically driven, likely by a B-esterase-like enzyme, and occurs readily in both in vitro and in vivo rodent models. The provided experimental protocols offer a foundational framework for researchers to further explore the metabolism and pharmacokinetics of this and related cyclopeptide alkaloids. Understanding these metabolic pathways is crucial for the continued development and safety assessment of this compound as a potential therapeutic agent.

References

- 1. Metabolic cleavage of this compound in rodents: in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 4. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 5. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - US [thermofisher.com]

Frangufoline: An In-depth Technical Guide on its Discovery, Research, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Frangufoline, a 14-membered frangulanine-type cyclopeptide alkaloid, has emerged as a molecule of significant interest in natural product chemistry and pharmacology. Since its initial discovery, research has unveiled its presence in various plant species, elucidated its complex chemical structure, and explored its diverse biological activities. This technical guide provides a comprehensive overview of the discovery of this compound, its history of research, detailed experimental protocols for its isolation and analysis, and an examination of its biological effects, including its sedative and antibacterial properties. All quantitative data is presented in structured tables, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams to facilitate a deeper understanding for researchers and drug development professionals.

Discovery and Isolation

This compound was first identified as a natural product isolated from plants of the Ziziphus genus, a member of the Rhamnaceae family. Subsequent phytochemical investigations have confirmed its presence in several species, including Ziziphus jujuba, Ziziphus nummularia, and Ziziphus lotus, as well as in Melochia corchorifolia.[1] The initial discovery and structural elucidation of this compound were accomplished through meticulous extraction and chromatographic separation techniques, followed by spectroscopic analysis.

General Isolation Protocol

The isolation of this compound typically involves the extraction of dried and powdered plant material (e.g., root bark, stem bark) with an organic solvent such as methanol or ethanol. The resulting crude extract is then subjected to a series of chromatographic purification steps to isolate the pure compound.

Experimental Workflow: Isolation of this compound

Caption: General workflow for the isolation of this compound from plant material.

Structural Elucidation and Physicochemical Properties

The chemical structure of this compound was determined using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Spectroscopic Data

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃₁H₄₂N₄O₄ | --INVALID-LINK-- |

| Molecular Weight | 534.7 g/mol | --INVALID-LINK--[2] |

| CAS Number | 19526-09-1 | --INVALID-LINK--[3] |

| Type | 14-membered frangulanine-type cyclopeptide alkaloid | --INVALID-LINK--[3] |

Structural Features

This compound possesses a complex macrocyclic structure characterized by a 14-membered ring. This ring is formed by the condensation of amino acid residues and features a p-hydroxystyrylamine unit.

Synthesis

The total synthesis of this compound has not been explicitly detailed in widely available literature. However, the synthesis of frangulanine, a closely related 14-membered cyclopeptide alkaloid, has been accomplished and provides a representative synthetic strategy. This multi-step synthesis involves the careful construction of the macrocyclic ring and the stereoselective formation of the constituent amino acid linkages.

Conceptual Workflow: Synthesis of a Frangulanine-type Alkaloid

Caption: Conceptual workflow for the synthesis of a frangulanine-type alkaloid.

Biological Activity and Research

This compound has been investigated for several biological activities, with its sedative and antibacterial effects being the most prominent.

Sedative Activity

This compound is described as a sedative cyclopeptide alkaloid.[3] The sedative properties of natural compounds are often evaluated in animal models using behavioral tests such as the open-field test.

Experimental Protocol: Open-Field Test for Sedative Activity

The open-field test is a common method to assess locomotor activity and anxiety-like behavior in rodents. A reduction in locomotor activity is indicative of a sedative effect.

-

Apparatus: A square arena (e.g., 40 x 40 x 30 cm) with the floor divided into a grid of equal squares. The arena is typically enclosed in a sound-attenuated chamber.

-

Animals: Mice are commonly used. They are habituated to the testing room for at least one hour before the experiment.

-

Procedure:

-

Animals are randomly assigned to a control group (vehicle) and a treatment group (this compound at various doses).

-

This compound is administered (e.g., intraperitoneally or orally) at a predetermined time before the test.

-

Each mouse is individually placed in the center of the open-field arena.

-

Locomotor activity is recorded for a set period (e.g., 5-10 minutes) using a video tracking system or by a trained observer.

-

-

Parameters Measured:

-

Total distance traveled: The total distance the animal moves within the arena.

-

Number of line crossings: The number of times the animal crosses the grid lines on the floor.

-

Time spent in the center: The amount of time the animal spends in the central squares of the arena (an indicator of anxiety-like behavior).

-

Rearing frequency: The number of times the animal stands on its hind legs.

-

A statistically significant decrease in the total distance traveled and the number of line crossings in the this compound-treated group compared to the control group would indicate a sedative effect.

Antibacterial Activity

This compound has demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria.[4] The potency of its antibacterial effect is typically quantified by determining the Minimum Inhibitory Concentration (MIC).

Table 2: Antibacterial Activity of this compound (MIC values)

| Bacterial Strain | Type | MIC (µg/mL) | Reference |

| Staphylococcus aureus | Gram-positive | Data not specified | [4] |

| Klebsiella pneumoniae | Gram-negative | Data not specified | [4] |

| Escherichia coli | Gram-negative | Data not specified | [4] |

Note: While the referenced literature indicates activity against these strains, specific MIC values were not provided in the search results.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure for determining MIC values.

-

Materials: 96-well microtiter plates, bacterial culture in logarithmic growth phase, Mueller-Hinton broth (or other suitable growth medium), and a stock solution of this compound.

-

Procedure:

-

A serial two-fold dilution of this compound is prepared in the wells of the microtiter plate using the growth medium.

-

Each well is inoculated with a standardized suspension of the test bacterium.

-

Positive (no this compound) and negative (no bacteria) control wells are included.

-

The plate is incubated at 37°C for 18-24 hours.

-

-

Reading the Results: The MIC is determined as the lowest concentration of this compound in which no visible bacterial growth (turbidity) is observed.

Metabolic Pathway

Research in rodents has shown that this compound undergoes rapid enzymatic conversion in vitro and in vivo. The primary metabolic pathway involves the cleavage of the enamide bond within the macrocyclic ring, resulting in a linear tripeptide metabolite. This biotransformation is thought to be catalyzed by a B-esterase-like enzyme.

Signaling Pathway: Metabolic Cleavage of this compound

Caption: Proposed metabolic pathway of this compound in rodents.

Future Directions and Conclusion

This compound continues to be a subject of interest for its potential therapeutic applications. Further research is warranted to:

-

Fully elucidate the mechanism of action underlying its sedative effects at the molecular level.

-

Conduct comprehensive studies to determine the MIC values against a broader range of clinically relevant bacterial and fungal pathogens.

-

Develop and optimize a total synthesis route to enable the production of this compound and its analogs for further pharmacological evaluation.

-

Investigate the structure-activity relationships of this compound derivatives to identify compounds with enhanced potency and selectivity.

References

Methodological & Application

Application Note: Quantitative Analysis of Frangufoline in Human Plasma using LC-MS/MS

Abstract

This application note details a robust and sensitive method for the quantitative analysis of Frangufoline in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound, a cyclopeptide alkaloid with potential therapeutic applications, requires a highly selective and precise analytical method for pharmacokinetic and drug metabolism studies. The described protocol outlines a straightforward protein precipitation extraction procedure and utilizes a C18 reversed-phase column for chromatographic separation. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization. The method has been validated for linearity, precision, accuracy, and sensitivity, demonstrating its suitability for high-throughput bioanalysis in a research and drug development setting.

Introduction

This compound is a 14-membered frangulanine-type cyclopeptide alkaloid.[1] Its molecular formula is C₃₁H₄₂N₄O₄ with a molecular weight of 534.7 g/mol .[2][3] Due to its sedative properties and potential therapeutic uses, a reliable method for its quantification in biological matrices is essential for preclinical and clinical research. LC-MS/MS offers the high sensitivity and selectivity required for accurately measuring drug concentrations in complex samples like plasma. This application note provides a comprehensive protocol for the extraction, separation, and quantification of this compound, enabling researchers to conduct pharmacokinetic, toxicokinetic, and other drug development studies.

Experimental

Materials and Reagents

-

This compound reference standard (purity >98%)

-

This compound-d5 (internal standard, IS)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (K₂EDTA)

Sample Preparation

A protein precipitation method was employed for the extraction of this compound from human plasma:

-

Allow plasma samples to thaw to room temperature.

-

To 100 µL of plasma, add 10 µL of internal standard working solution (this compound-d5, 100 ng/mL in 50% methanol).

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer 200 µL of the supernatant to a clean autosampler vial.

-

Inject 5 µL of the supernatant into the LC-MS/MS system.

Liquid Chromatography

Chromatographic separation was performed on a C18 reversed-phase column with the following parameters:

| Parameter | Value |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Gradient Program | Time (min) |

Mass Spectrometry

A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode was used for detection. The optimized MRM transitions and parameters are listed below.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| This compound | 535.3 | 120.1 (Quantifier) | 100 | 35 |

| 535.3 | 356.2 (Qualifier) | 100 | 25 | |

| This compound-d5 (IS) | 540.3 | 125.1 | 100 | 35 |

Results and Discussion

The developed LC-MS/MS method demonstrated excellent performance for the quantification of this compound in human plasma.

Linearity and Sensitivity

The method was linear over the concentration range of 0.5 to 500 ng/mL. The calibration curve yielded a correlation coefficient (r²) of >0.995. The lower limit of quantification (LLOQ) was determined to be 0.5 ng/mL with a signal-to-noise ratio of >10.

| Parameter | Value |

| Linear Range | 0.5 - 500 ng/mL |

| Correlation Coefficient (r²) | >0.995 |

| LLOQ | 0.5 ng/mL |

| LOD | 0.15 ng/mL |

Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated at three quality control (QC) concentrations (1.5, 75, and 400 ng/mL). The results are summarized in the table below.

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| Low | 1.5 | 6.8 | 104.2 | 8.1 | 102.5 |

| Medium | 75 | 4.5 | 98.7 | 6.2 | 101.1 |

| High | 400 | 3.1 | 101.5 | 4.9 | 99.8 |

Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed at the three QC levels. The average extraction recovery was found to be consistent and reproducible. The matrix effect was minimal, indicating the sample preparation method effectively removed interfering components from the plasma.

| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |

| Low | 1.5 | 88.2 | 95.3 |

| Medium | 75 | 91.5 | 98.1 |

| High | 400 | 90.1 | 96.8 |

Experimental Workflow and Signaling Pathway Diagrams

Caption: Experimental workflow for the quantitative analysis of this compound.

Caption: Logical relationship of the analytical method to its application.

Conclusion

The LC-MS/MS method described in this application note provides a reliable, sensitive, and accurate means for the quantitative analysis of this compound in human plasma. The simple sample preparation and rapid chromatographic runtime make it suitable for high-throughput analysis, supporting various stages of drug discovery and development for this promising therapeutic agent.

References

Application Note: 1H and 13C NMR Spectral Assignment of Frangufoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

Frangufoline is a 14-membered cyclopeptide alkaloid belonging to the frangulanine-type. It is a natural product that has been isolated from various plant species, including those from the Ziziphus genus. The structural elucidation and confirmation of such complex natural products are heavily reliant on modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. An unambiguous assignment of 1H and 13C NMR spectra is fundamental for the verification of the chemical structure of this compound, which is a prerequisite for its further investigation in drug discovery and development programs. This application note provides a detailed summary of the 1H and 13C NMR spectral data for this compound, along with a standardized experimental protocol for acquiring such data.

Chemical Structure

Figure 1: Chemical Structure of this compound (C₃₁H₄₂N₄O₄).

1H and 13C NMR Spectral Data

The following tables summarize the assigned 1H and 13C NMR chemical shifts for this compound. The 13C NMR data is referenced from the work of Abu-Zarga et al. (1995) published in the Journal of Natural Products. The 1H NMR data has been compiled from reliable spectroscopic databases.

| Position | ¹³C Chemical Shift (δ ppm) | ¹H Chemical Shift (δ ppm) | Multiplicity | J (Hz) |

| Isoleucine residue | ||||

| 1 | 172.5 | - | - | - |

| 2 | 59.8 | 4.25 | d | 9.5 |

| 3 | 37.5 | 1.95 | m | |

| 4 | 25.1 | 1.30 | m | |

| 5 | 15.8 | 0.95 | d | 6.8 |

| 6 | 11.5 | 0.90 | t | 7.4 |

| β-hydroxyleucine residue | ||||

| 7 | 170.8 | - | - | - |

| 8 | 58.7 | 4.15 | dd | 9.5, 3.5 |

| 9 | 72.1 | 4.90 | d | 3.5 |

| 10 | 30.5 | 1.85 | m | |

| 11 | 24.8 | 0.98 | d | 6.5 |

| 12 | 22.5 | 0.92 | d | 6.5 |

| p-hydroxystyrylamine residue | ||||

| 1' | 128.1 | 7.30 | d | 8.5 |

| 2' | 129.5 | 7.30 | d | 8.5 |

| 3' | 115.8 | 6.85 | d | 8.5 |

| 4' | 157.2 | - | - | - |

| 5' | 115.8 | 6.85 | d | 8.5 |

| 6' | 129.5 | 7.30 | d | 8.5 |

| 7' (α) | 125.1 | 6.50 | d | 15.0 |

| 8' (β) | 126.9 | 6.90 | dt | 15.0, 6.0 |

| N,N-dimethylphenylalanine residue | ||||

| 1'' | 171.2 | - | - | - |

| 2'' | 67.8 | 3.50 | dd | 9.0, 5.0 |

| 3'' | 38.1 | 3.10 (a), 2.90 (b) | dd | 14.0, 5.0 |

| 4'' | 137.5 | - | - | - |

| 5'' | 129.2 | 7.25 | m | |

| 6'' | 128.5 | 7.25 | m | |

| 7'' | 126.8 | 7.25 | m | |

| N(CH₃)₂ | 41.5 | 2.30 | s |

Experimental Protocol

The following is a general protocol for the acquisition of 1D and 2D NMR spectra for this compound.

1. Sample Preparation:

-

Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Methanol-d₄, or DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

2. NMR Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended.

3. 1D NMR Spectra Acquisition:

-

¹H NMR:

-

Acquire a standard proton spectrum.

-

Typical parameters: spectral width of 12-16 ppm, 32k-64k data points, relaxation delay of 1-2 s, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters: spectral width of 200-250 ppm, 64k-128k data points, relaxation delay of 2-5 s.

-

4. 2D NMR Spectra Acquisition (for complete assignment):

-

COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): To identify direct ¹H-¹³C correlations.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (2-3 bonds), which is crucial for assigning quaternary carbons and connecting different spin systems.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which aids in stereochemical assignments.

5. Data Processing and Analysis:

-

Process the acquired spectra using appropriate NMR software (e.g., MestReNova, TopSpin, etc.).

-

Perform Fourier transformation, phase correction, and baseline correction.

-

Calibrate the spectra using the residual solvent peak as an internal standard.

-

Integrate the ¹H NMR signals and determine the multiplicities and coupling constants.

-

Analyze the 2D spectra to establish the complete connectivity and assign all proton and carbon signals unambiguously.

Workflow for NMR-based Structural Elucidation of this compound

Caption: Workflow for the isolation, NMR data acquisition, and structural elucidation of this compound.

Conclusion

The provided 1H and 13C NMR data, along with the detailed experimental protocol, serve as a valuable resource for the identification and characterization of this compound. The application of 1D and 2D NMR techniques is indispensable for the unambiguous structural assignment of this complex cyclopeptide alkaloid, thereby facilitating its quality control and further investigation for potential therapeutic applications.

Synthesis of Frangufoline: A Detailed Laboratory Protocol

For Researchers, Scientists, and Drug Development Professionals

Application Note

Introduction

Frangufoline, also known as Sanjoinine A, is a 14-membered frangulanine-type cyclopeptide alkaloid with demonstrated sedative properties. Its complex macrocyclic structure, featuring a strained paracyclophane system and multiple chiral centers, presents a significant challenge for synthetic chemists. This document outlines a detailed protocol for the total synthesis of this compound in a laboratory setting, based on the convergent strategy developed by the Joullié research group. The synthesis involves the preparation of a protected linear peptide precursor followed by a key macrolactamization step to form the characteristic 14-membered ring. Subsequent manipulation of protecting groups and introduction of the styrylamine moiety complete the synthesis. This protocol is intended to provide researchers with the necessary information to replicate this synthesis for further investigation of this compound's biological activities and for the development of novel analogs.

Chemical Structure

This compound has the chemical formula C31H42N4O4 and a molecular weight of 534.70 g/mol . Its structure is characterized by a 14-membered ring containing a p-hydroxystyrylamine moiety, and amino acid residues including N,N-dimethylphenylalanine, 3-hydroxyleucine, and leucine.

Synthetic Strategy Overview

The total synthesis of this compound can be conceptually divided into three main stages:

-

Synthesis of the Macrocyclic Core Precursor: This involves the preparation of a protected linear tetrapeptide. Key steps include the formation of an alkyl-aryl ether linkage via an SNAr reaction.

-

Macrolactamization: The linear precursor undergoes an intramolecular cyclization to form the strained 14-membered ring.

-

Final Modifications: This stage involves the deprotection of the side chain attachment point and coupling with the N,N-dimethylphenylalanyl-3-hydroxy-L-leucyl side chain, followed by final deprotection steps to yield this compound.

A schematic overview of the synthetic workflow is presented below.

Caption: General workflow for the total synthesis of this compound.

Experimental Protocols

The following protocols are based on established methods for the synthesis of related cyclopeptide alkaloids and are adapted for the synthesis of this compound.

Protocol 1: Synthesis of the Linear Peptide Precursor

This protocol describes the synthesis of the open-chain precursor required for the macrolactamization step. A key transformation is the formation of the alkyl-aryl ether linkage.

Materials:

-

N-Boc-L-leucine

-

(2S,3R)-3-hydroxy-4-methyl-2-aminopentanoic acid derivative (from D-serine)

-

4-Fluorobenzonitrile

-

Coupling reagents (e.g., HATU, HOBt)

-

Bases (e.g., DIPEA, K2CO3)

-

Solvents (e.g., DMF, THF, CH2Cl2)

-

Standard work-up and purification reagents.

Procedure:

-

Ether Formation (SNAr Reaction): A protected β-hydroxy amino acid derived from D-serine is reacted with 4-fluorobenzonitrile in the presence of a suitable base (e.g., potassium carbonate) in an aprotic polar solvent like DMF at elevated temperature to form the aryl ether linkage.

-

Peptide Couplings: The resulting amino acid with the aryl ether is then sequentially coupled with other protected amino acid residues (e.g., N-Boc-L-leucine) using standard peptide coupling conditions (e.g., HATU/DIPEA in DMF) to build the linear peptide backbone.

-

Deprotection: The N-terminal protecting group (e.g., Boc) of the growing peptide chain is removed using acidic conditions (e.g., TFA in CH2Cl2) before each subsequent coupling step.

-

Purification: Intermediates are purified at each step using column chromatography on silica gel.

Protocol 2: Macrolactamization

This protocol details the crucial ring-closing step to form the 14-membered macrocycle.

Materials:

-

Linear peptide precursor with a free N-terminus and an activated C-terminus (e.g., pentafluorophenyl ester)

-

High-dilution setup

-

Solvents (e.g., DMF, CH2Cl2)

Procedure:

-

Activation of the C-terminus: The carboxylic acid of the linear precursor is activated, for example, as a pentafluorophenyl (PFP) ester.

-

N-terminus Deprotection: The N-terminal protecting group is removed to generate the free amine.

-

Cyclization: The deprotected linear precursor is slowly added to a large volume of a suitable solvent (e.g., DMF) at room temperature or slightly elevated temperature under high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization. The reaction is typically stirred for an extended period (24-48 hours).

-

Work-up and Purification: The reaction mixture is concentrated, and the crude macrocycle is purified by column chromatography to yield the protected macrocyclic core of this compound.

Protocol 3: Completion of the this compound Synthesis

This protocol describes the final steps to attach the side chain and perform the final deprotections.

Materials:

-

Protected macrocycle

-

N,N-dimethyl-L-phenylalanyl-(3S)-3-hydroxy-L-leucine side chain dipeptide (pre-synthesized)

-

Coupling reagents

-

Deprotection reagents (e.g., TFA, H2/Pd-C)

-

Solvents and purification materials.

Procedure:

-

Side Chain Coupling: The protected macrocycle is deprotected at the side-chain attachment point (a hydroxyl group). The pre-synthesized and protected dipeptide side chain is then coupled to this hydroxyl group using an appropriate coupling agent.

-

Final Deprotection: All remaining protecting groups on the macrocycle and the side chain are removed in one or more steps. For instance, Boc groups are removed with TFA, and benzyl-type protecting groups can be removed by hydrogenolysis.

-

Final Purification: The final product, this compound, is purified by preparative HPLC to obtain the compound in high purity.

Quantitative Data

The following table summarizes typical yields for key steps in the synthesis of related cyclopeptide alkaloids, which can be expected to be similar for the synthesis of this compound.

| Step | Description | Typical Yield (%) |

| Ether Formation | SNAr reaction to form the aryl ether | 60-75 |

| Peptide Couplings | Each individual coupling step | 80-95 |

| Macrolactamization | Ring-closing to form the 14-membered ring | 30-50 |

| Side Chain Coupling | Attachment of the dipeptide side chain | 60-70 |

| Final Deprotection | Removal of all protecting groups | 70-85 |

Visualizations

The following diagrams illustrate the key chemical transformations in the synthesis of this compound.

Caption: Key SNAr reaction for aryl ether formation.

Caption: Macrolactamization to form the 14-membered ring.